

Technical Guide: 1-Phenylcyclobutanecarbaldehyde

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Compound of Interest

Compound Name: 1-phenylcyclobutanecarbaldehyde

Cat. No.: B075188

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Abstract

This technical guide provides a comprehensive overview of **1-phenylcyclobutanecarbaldehyde**, a small molecule with potential applications in medicinal chemistry and drug discovery. This document details the physicochemical properties, synthesis, and potential biological activities of this compound. Given the structural relationship to known neurologically active agents, a particular focus is placed on its potential role as a modulator of N-methyl-D-aspartate (NMDA) receptor signaling. This guide includes detailed experimental protocols, data presented in structured tables, and visualizations of synthetic and signaling pathways to facilitate further research and development.

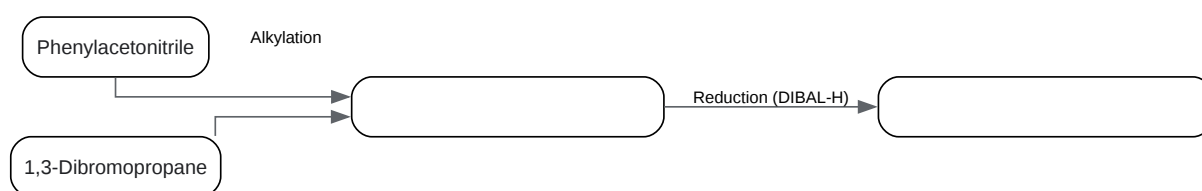
Physicochemical Properties

1-Phenylcyclobutanecarbaldehyde is a benzenoid aromatic compound containing a cyclobutane ring substituted with a formyl group. Its key quantitative properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O	PubChem
Molecular Weight	160.21 g/mol	PubChem
CAS Number	1469-83-6	PubChem
Boiling Point	95-97 °C	ChemicalBook[1]
Density (Predicted)	1.142±0.06 g/cm ³	ChemicalBook[1]

Synthesis

The synthesis of **1-phenylcyclobutanecarbaldehyde** can be achieved through a two-step process starting from commercially available reagents. The overall synthetic workflow is depicted below.



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Caption: Synthetic workflow for **1-phenylcyclobutanecarbaldehyde**.

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

This procedure is adapted from a general method for the synthesis of 1-phenylcycloalkanenitriles.

- Materials:
 - Phenylacetonitrile

- 1,3-Dibromopropane
- Powdered potassium hydroxide (KOH)
- Toluene
- Water
- Tetrabutylammonium bromide (TBAB)
- Procedure:
 - Suspend powdered potassium hydroxide (5.6 equivalents) in a mixture of toluene and water (10:1 v/v).
 - Heat the suspension to 45 °C with vigorous stirring.
 - Add tetrabutylammonium bromide (0.05 equivalents) and 1,3-dibromopropane (1.1 equivalents) to the mixture.
 - Slowly add phenylacetonitrile (1.0 equivalent) dropwise to the reaction mixture.
 - Maintain the reaction at 45 °C and monitor its progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction to room temperature and quench with water.
 - Separate the organic layer, and extract the aqueous layer with toluene.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by vacuum distillation or column chromatography to yield 1-phenylcyclobutanecarbonitrile.

Step 2: Reduction of 1-Phenylcyclobutanecarbonitrile to **1-Phenylcyclobutanecarbaldehyde**

This protocol is based on the known reduction of nitriles to aldehydes using diisobutylaluminum hydride (DIBAL-H).^{[2][3][4][5]}

- Materials:
 - 1-Phenylcyclobutanecarbonitrile
 - Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexane)
 - Anhydrous toluene (or other suitable solvent)
 - Hydrochloric acid (e.g., 1 M aqueous solution)
 - Diethyl ether or ethyl acetate
- Procedure:
 - Dissolve 1-phenylcyclobutanecarbonitrile (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a solution of DIBAL-H (1.1 to 1.5 equivalents) dropwise, maintaining the temperature at -78 °C.
 - Stir the reaction mixture at -78 °C for 2-3 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid at low temperature.
 - Allow the mixture to warm to room temperature and stir until two clear layers form.
 - Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude aldehyde by column chromatography on silica gel.

Spectral Data (Predicted)

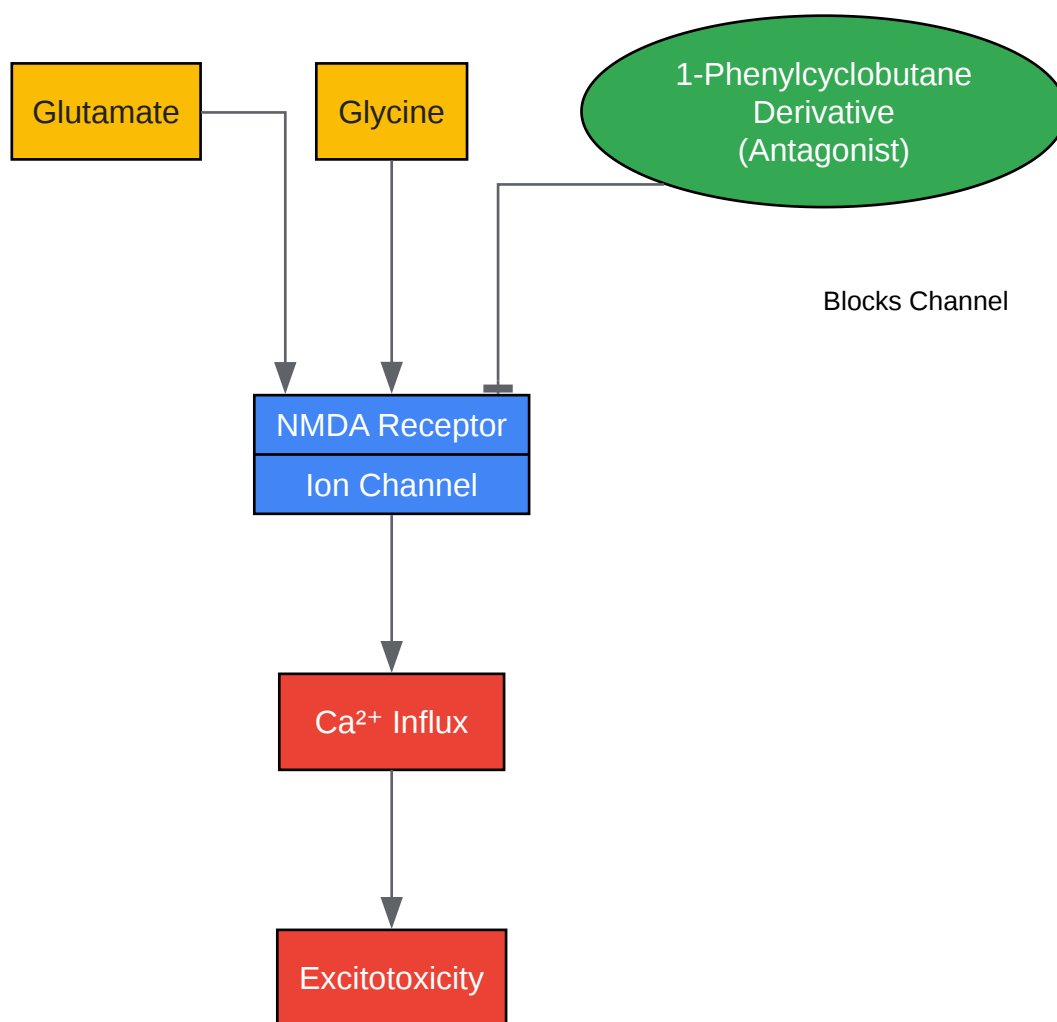
As experimental spectral data for **1-phenylcyclobutanecarbaldehyde** is not readily available in public databases, predicted ^1H and ^{13}C NMR spectra are provided as a reference for compound characterization. These predictions can be generated using various computational tools.

^1H NMR (Predicted)	^{13}C NMR (Predicted)
Chemical Shift (ppm)	Multiplicity
~9.5-10.0	s
~7.2-7.5	m
~2.5-2.8	m
~2.2-2.5	m
~1.8-2.1	m

Potential Biological Activity and Signaling Pathways

While **1-phenylcyclobutanecarbaldehyde** has not been extensively studied for its biological activity, its structural analogues, particularly phenylcycloalkylamines, have shown significant activity as N-methyl-D-aspartate (NMDA) receptor antagonists.^[6] These compounds are known to have anticonvulsant and neuroprotective properties.^[6]

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.^{[7][8][9]} Overactivation of the NMDA receptor can lead to excitotoxicity, a process implicated in various neurological disorders.^{[7][8]} NMDA receptor antagonists can block this excessive activation, offering a potential therapeutic strategy.^{[7][8]}



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Caption: Proposed mechanism of action via NMDA receptor antagonism.

The aldehyde functional group in **1-phenylcyclobutanecarbaldehyde** could be a precursor for the synthesis of various derivatives, such as the corresponding amine, which would be a closer analogue to the known NMDA receptor antagonists. Reductive amination of the aldehyde would yield 1-phenylcyclobutanamine derivatives, which could be further modified to explore their therapeutic potential.

Conclusion

1-Phenylcyclobutanecarbaldehyde is a readily accessible compound with physicochemical properties that make it an interesting scaffold for medicinal chemistry. Its synthesis from common starting materials is straightforward. Based on the known pharmacology of structurally

related molecules, derivatives of **1-phenylcyclobutanecarbaldehyde**, particularly the corresponding amines, are promising candidates for investigation as NMDA receptor antagonists. Further studies are warranted to synthesize and evaluate these derivatives for their potential therapeutic applications in neurological disorders characterized by excitotoxicity. This guide provides the foundational information necessary to initiate such research endeavors.

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- To cite this document: BenchChem. [Technical Guide: 1-Phenylcyclobutanecarbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075188#1-phenylcyclobutanecarbaldehyde-molecular-weight]

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